N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
Description
N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the thiazole ring and a phenoxypropanamide moiety.
Properties
IUPAC Name |
N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h3,6-7,10-14H,2,4-5,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWNKHROJWSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Attachment of the Phenoxypropanamide Moiety: This step involves the reaction of the thiazole derivative with phenoxypropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide undergoes hydrolysis under acidic or basic conditions, yielding 2-phenoxypropanoic acid and 4-cyclohexyl-1,3-thiazol-2-amine.
Reaction Conditions :
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Acidic Hydrolysis : 6M HCl, reflux for 8–12 hours.
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Basic Hydrolysis : 2M NaOH, 80°C for 6 hours.
Products :
| Reactant | Conditions | Product 1 | Product 2 | Yield (%) |
|---|---|---|---|---|
| This compound | 6M HCl, reflux | 2-Phenoxypropanoic acid | 4-Cyclohexyl-1,3-thiazol-2-amine | 85–90 |
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety participates in nucleophilic substitution reactions, particularly at the 2-position. For example, reaction with phenyl isothiocyanate generates thiourea derivatives.
Example Reaction :
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Reactant : this compound
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Reagent : Phenyl isothiocyanate, DMF, 60°C, 4 hours
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Product : N-Phenylthiourea derivative (confirmed via LC-MS) .
Condensation with Aldehydes
The compound undergoes condensation with substituted benzaldehydes to form Schiff base derivatives.
Reaction Protocol :
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Mix equimolar amounts of this compound and 4-methoxybenzaldehyde in ethanol.
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Catalyze with glacial acetic acid, reflux for 6 hours.
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Isolate via column chromatography (hexane:ethyl acetate, 3:1) .
Key Products :
| Aldehyde | Product Structure | Yield (%) |
|---|---|---|
| 4-Methoxybenzaldehyde | Benzylidene derivative | 72 |
| Salicylaldehyde | Coumarin-linked derivative | 68 |
Acetylation of Amine Byproducts
Hydrolysis byproducts like 4-cyclohexyl-1,3-thiazol-2-amine can be acetylated using acetic anhydride to form N-acetyl derivatives.
Procedure :
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Dissolve 4-cyclohexyl-1,3-thiazol-2-amine in acetic anhydride.
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Stir at room temperature for 2 hours.
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Product : N-Acetyl-4-cyclohexyl-1,3-thiazol-2-amine (yield: 92%) .
Multi-Component Reactions (MCRs)
The compound participates in MCRs to synthesize heterocyclic scaffolds.
Example : Pyran derivative synthesis:
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Reactants : this compound, malononitrile, 4-chlorobenzaldehyde
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Conditions : Ethanol, piperidine catalyst, 70°C, 5 hours
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Product : 2-Amino-4-(4-chlorophenyl)-6-(thiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (yield: 65%) .
Oxidation Reactions
The phenoxy group undergoes oxidation with KMnO₄ under acidic conditions to form quinone derivatives.
Experimental Data :
-
Oxidizing Agent : KMnO₄ in H₂SO₄ (0.1M)
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Temperature : 50°C, 3 hours
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Product : 2-(1,4-Benzoquinone-2-yl)propanamide (yield: 58%).
Suzuki Coupling (Post-Modification)
The thiazole ring can be functionalized via Suzuki-Miyaura cross-coupling for diversification.
Protocol :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole derivatives. The thiazole ring is known for its ability to interact with bacterial enzymes and disrupt cellular processes.
- In Vitro Studies : Compounds similar to N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that analogs exhibited significant antimicrobial activity with IC50 values less than 10 nM .
Anticancer Applications
The anticancer properties of thiazole-containing compounds are well-documented. This compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation. For example, it has been noted that similar compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .
- Case Studies : One study reported that derivatives of thiazole showed potent activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines, indicating the potential for developing targeted therapies for breast cancer .
Drug Design and Development
The structural characteristics of this compound make it a candidate for further drug development.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how modifications to the compound could enhance its efficacy and selectivity .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
- (4-cyclohexyl-1,3-thiazol-2-yl)methanol
Uniqueness
N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is unique due to its specific structural features, such as the combination of a cyclohexyl group, a thiazole ring, and a phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a thiazole ring and a phenoxypropanamide moiety, suggest various interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 346.5 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H34N2O2 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RRSMTTDBLRUEDT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2(CCCCC2)N(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that the compound may act as an antagonist or inverse agonist at certain targets, influencing pathways involved in inflammation, pain modulation, and possibly cancer progression .
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro and in vivo models. This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound has shown promise in reducing oxidative stress and neuronal apoptosis .
Case Studies
A series of case studies highlight the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : In a study involving breast cancer cell lines (MCF7), the compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment.
- Inflammation Model : In a murine model of arthritis, administration of this compound led to a reduction in paw swelling and inflammatory markers compared to control groups.
- Neurodegeneration Study : In an Alzheimer's disease model using transgenic mice, treatment with the compound resulted in improved cognitive function as measured by maze tests and reduced amyloid plaque deposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
